molecular formula C11H14F3N3 B13623615 3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline

3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline

Cat. No.: B13623615
M. Wt: 245.24 g/mol
InChI Key: CCOLLVAVVFPIEN-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H14F3N3. It is characterized by the presence of a piperazine ring and a trifluoromethyl group attached to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline typically involves the reaction of 4-(trifluoromethyl)aniline with piperazine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines .

Scientific Research Applications

3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)-4-(trifluoromethyl)aniline is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H14F3N3

Molecular Weight

245.24 g/mol

IUPAC Name

3-piperazin-1-yl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-2-1-8(15)7-10(9)17-5-3-16-4-6-17/h1-2,7,16H,3-6,15H2

InChI Key

CCOLLVAVVFPIEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)N)C(F)(F)F

Origin of Product

United States

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